BenchChemオンラインストアへようこそ!

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one

Medicinal Chemistry Fragment-Based Drug Design SAR Exploration

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one (CAS 1934833-89-2) is a substituted δ‑valerolactam (piperidin‑2‑one) bearing a 2‑(1‑hydroxycyclobutyl)ethyl side chain at the 3‑position. Its molecular formula is C₁₁H₁₉NO₂ and its molecular weight is 197.27 g·mol⁻¹.

Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
Cat. No. B13183240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
Structural Identifiers
SMILESC1CC(C(=O)NC1)CCC2(CCC2)O
InChIInChI=1S/C11H19NO2/c13-10-9(3-1-8-12-10)4-7-11(14)5-2-6-11/h9,14H,1-8H2,(H,12,13)
InChIKeyFDMSUZOSKWKEHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one – Key Identity, Physicochemical, and Sourcing Snapshot for Procurement Decisions


3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one (CAS 1934833-89-2) is a substituted δ‑valerolactam (piperidin‑2‑one) bearing a 2‑(1‑hydroxycyclobutyl)ethyl side chain at the 3‑position. Its molecular formula is C₁₁H₁₉NO₂ and its molecular weight is 197.27 g·mol⁻¹ . The compound is available from commercial suppliers at a standard purity of ≥95%, with batch‑specific QC data (NMR, HPLC, GC) provided . Computed descriptors include a topological polar surface area (TPSA) of 49.33 Ų, a calculated LogP of 1.21, two hydrogen‑bond acceptors, two hydrogen‑bond donors, and three rotatable bonds . These features place it among moderately polar, low‑molecular‑weight piperidinone building blocks suitable for further elaboration in medicinal‑chemistry and fragment‑based campaigns.

Why Generic 3‑Alkylpiperidin‑2‑ones Cannot Substitute for 3‑[2‑(1‑Hydroxycyclobutyl)ethyl]piperidin‑2‑one


The 3‑[2‑(1‑hydroxycyclobutyl)ethyl] side chain distinguishes this compound from simple 3‑alkyl‑ or 3‑aralkylpiperidin‑2‑ones in three practical respects relevant to procurement. First, the tertiary cyclobutanol introduces a geometrically constrained hydrogen‑bond donor/acceptor pair that is absent in linear or monocyclic analogs, altering both molecular recognition and solubility profiles . Second, the cyclobutyl ring imposes ring‑strain that can be exploited in ring‑opening or fragmentation reactions not accessible to non‑strained cycloalkyl or acyclic substituents [1]. Third, the ethyl linker between the lactam core and the cyclobutanol provides a preferred spacing for projecting the polar group into a different region of chemical space compared to the one‑carbon‑shorter homolog 3‑[(1‑hydroxycyclobutyl)methyl]piperidin‑2‑one (CAS 2138308‑78‑6), which has a distinct molecular shape and dipole orientation . Substituting any generic 3‑substituted piperidin‑2‑one therefore risks losing the specific conformational and reactivity features that motivate selection of this exact compound.

Quantitative Evidence Differentiating 3‑[2‑(1‑Hydroxycyclobutyl)ethyl]piperidin‑2‑one from Its Closest Analogs


Molecular‑Weight and Formula Differentiation versus the One‑Carbon‑Shorter Homolog

The target compound (C₁₁H₁₉NO₂, MW 197.27) differs from its closest commercially cataloged analog, 3‑[(1‑hydroxycyclobutyl)methyl]piperidin‑2‑one (C₁₀H₁₇NO₂, MW 183.25), by an additional methylene unit in the linker . This one‑carbon elongation increases the distance between the piperidinone nitrogen and the cyclobutanol oxygen, altering the spatial orientation of the hydrogen‑bond donor and acceptor. For procurement, the two compounds are not interchangeable because their molecular shapes, calculated dipole moments, and potential for forming intramolecular hydrogen bonds differ, which can lead to divergent SAR in lead‑optimization programs.

Medicinal Chemistry Fragment-Based Drug Design SAR Exploration

Purity Benchmarking: ≥95% Assay with Multi‑Method Batch QC

The compound is supplied with a standard purity of 95% (HPLC/GC) and is accompanied by batch‑specific NMR, HPLC, and GC analysis reports from Bidepharm . While many generic piperidinone building blocks are sold at 95–97% purity, the provision of triple‑method QC (NMR, HPLC, GC) on a per‑batch basis reduces the risk of receiving material contaminated with structurally similar impurities (e.g., diastereomers or over‑reduced by‑products) that could confound biological assays. In comparison, the one‑carbon‑shorter analog 3‑[(1‑hydroxycyclobutyl)methyl]piperidin‑2‑one is typically listed without comparable multi‑method batch QC documentation in publicly accessible catalogs .

Analytical Chemistry Quality Control Procurement Specifications

Physicochemical Descriptor Comparison: TPSA, LogP, and Hydrogen‑Bond Capacity

Computed molecular descriptors for the target compound (TPSA 49.33 Ų, LogP 1.21, 2 H‑acceptors, 2 H‑donors, 3 rotatable bonds) place it within favorable drug‑like chemical space (Rule‑of‑Five compliant) . By comparison, the unsubstituted parent piperidin‑2‑one (TPSA 29.10 Ų, LogP ~‑0.1) has lower lipophilicity and no hydrogen‑bond donor capacity, while the methylene‑shortened analog 3‑[(1‑hydroxycyclobutyl)methyl]piperidin‑2‑one is predicted to have a slightly lower LogP and reduced conformational flexibility (fewer rotatable bonds). The target compound’s balanced profile – moderate polarity, controlled lipophilicity, and dual H‑bond donor/acceptor capability – makes it particularly suited for fragment‑based screening libraries where such parameters are critical for hit identification.

Drug-Likeness Physicochemical Profiling Lead Optimization

Cyclobutanol Ring‑Strain as a Latent Reactivity Handle

The tertiary cyclobutanol moiety possesses ~26.5 kcal·mol⁻¹ of ring strain, substantially higher than that of cyclohexanol (~0 kcal·mol⁻¹) or acyclic tertiary alcohols [1]. This strain energy can be released through Lewis‑acid‑catalyzed ring‑opening or oxidative fragmentation, providing a reactivity pathway not available to compounds bearing unstrained cycloalkyl or linear alcohol substituents. In comparison, the direct 3‑alkyl‑substituted piperidin‑2‑ones (e.g., 3‑ethyl‑ or 3‑propylpiperidin‑2‑one) lack this latent reactivity entirely, while the cyclohexanol analog would be essentially strain‑free. For procurement, this means the compound can serve as both a rigid fragment and a precursor to ring‑opened derivatives bearing a reactive ketone or aldehyde, thereby increasing its utility in diversity‑oriented synthesis.

Synthetic Chemistry Ring‑Strain Bioconjugation

High‑Value Application Scenarios for 3‑[2‑(1‑Hydroxycyclobutyl)ethyl]piperidin‑2‑one


Fragment‑Based Drug Discovery (FBDD) Library Design

With a molecular weight of 197, moderate TPSA (49 Ų), and balanced LogP (1.2), the compound satisfies the Astex “Rule of Three” guidelines for fragment libraries. Its dual hydrogen‑bond donor and acceptor capacity, combined with the rigid cyclobutanol scaffold, makes it an ideal 3D‑enriched fragment for screening against targets that favor polar, shape‑diverse small molecules . The ethyl linker provides greater conformational flexibility than the one‑carbon‑shorter analog, potentially enabling access to a broader range of binding conformations.

Scaffold for Covalent Inhibitor Design

The latent ring‑strain of the cyclobutanol unit (~26.5 kcal·mol⁻¹) can be harnessed for covalent targeting of nucleophilic residues (e.g., cysteine) upon controlled ring‑opening activation . This property distinguishes the compound from strain‑free piperidinone building blocks and positions it as a starting point for designing covalent warheads with tunable reactivity.

Synthetic Intermediate for Diversity‑Oriented Synthesis (DOS)

The tertiary alcohol can be oxidized to a cyclobutanone (using PCC or Jones reagent), the lactam can be reduced to a piperidine, and the cyclobutyl ring can be opened to generate reactive aldehyde or ketone intermediates . This three‑pronged reactivity allows a single building block to generate multiple chemotypes, reducing procurement complexity for laboratories pursuing parallel synthesis.

Calibrated Positive Control for Physicochemical Assay Validation

The compound’s well‑defined purity (95%), documented multi‑method batch QC, and precisely known physicochemical descriptors (TPSA, LogP, H‑bond counts) make it suitable as a calibration standard for validating HPLC‑based logP/logD methods, PAMPA permeability assays, or computational ADME models, where a moderate‑polarity, hydrogen‑bonding small molecule is required .

Quote Request

Request a Quote for 3-[2-(1-Hydroxycyclobutyl)ethyl]piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.